N-Allyl-2-methyl-4-pyrimidinamine
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Overview
Description
N-Allyl-2-methyl-4-pyrimidinamine is a heterocyclic compound that contains a pyrimidine ring substituted with an allyl group at the nitrogen atom and a methyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-2-methyl-4-pyrimidinamine can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-pyrimidinamine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-methyl-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the allyl group.
Scientific Research Applications
N-Allyl-2-methyl-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Allyl-2-methyl-4-pyrimidinamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-pyrimidinamine: Lacks the allyl group, making it less versatile in certain chemical reactions.
N-Allyl-4-pyrimidinamine: Similar structure but without the methyl group at the second carbon, which may affect its reactivity and biological activity.
2-Allyl-4-methylpyrimidine: Different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
N-Allyl-2-methyl-4-pyrimidinamine is unique due to the presence of both the allyl and methyl groups, which confer specific reactivity and potential biological activities. This combination of substituents allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
IUPAC Name |
2-methyl-N-prop-2-enylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-5-10-8-4-6-9-7(2)11-8/h3-4,6H,1,5H2,2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKKMKGKRQVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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